8-Bromo-4-chloro-2-methylpyrazolo[1,5-a][1,3,5]triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-4-chloro-2-methylpyrazolo[1,5-a][1,3,5]triazine is a heterocyclic compound with the molecular formula C₆H₄BrClN₄.
Vorbereitungsmethoden
The synthesis of 8-Bromo-4-chloro-2-methylpyrazolo[1,5-a][1,3,5]triazine typically involves cyclocondensation reactions. One common method includes the reaction of 4-amino-6-tert-butyl-3-methylsulfanyl-1,2,4-triazin-5-one with cyanoacetic acid derivatives in pyridine . Industrial production methods often scale up these reactions, optimizing conditions such as temperature, solvent, and reaction time to achieve higher yields and purity .
Analyse Chemischer Reaktionen
8-Bromo-4-chloro-2-methylpyrazolo[1,5-a][1,3,5]triazine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Cyclization: It can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include n-butyl lithium for selective site exchange and tert-butyl nitrite for diazotization . Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
8-Bromo-4-chloro-2-methylpyrazolo[1,5-a][1,3,5]triazine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, including polymers and fluorescent dyes.
Wirkmechanismus
The mechanism of action of 8-Bromo-4-chloro-2-methylpyrazolo[1,5-a][1,3,5]triazine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, altering the activity of these targets. This can lead to various biological effects, depending on the pathway involved .
Vergleich Mit ähnlichen Verbindungen
8-Bromo-4-chloro-2-methylpyrazolo[1,5-a][1,3,5]triazine can be compared with other similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine These compounds share similar core structures but differ in their substituents and specific properties
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for research and industrial applications.
Eigenschaften
Molekularformel |
C6H4BrClN4 |
---|---|
Molekulargewicht |
247.48 g/mol |
IUPAC-Name |
8-bromo-4-chloro-2-methylpyrazolo[1,5-a][1,3,5]triazine |
InChI |
InChI=1S/C6H4BrClN4/c1-3-10-5-4(7)2-9-12(5)6(8)11-3/h2H,1H3 |
InChI-Schlüssel |
PKKPKKHFSMQTFR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=NN2C(=N1)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.